molecular formula C9H11Cl2NO2 B13044330 2-Amino-2-(4-chlorophenyl)propanoicacidhcl

2-Amino-2-(4-chlorophenyl)propanoicacidhcl

Cat. No.: B13044330
M. Wt: 236.09 g/mol
InChI Key: HTJMZMRFOUBTTD-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of phenylalanine, an amino acid, and contains a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 2-Amino-2-(4-chlorophenyl)propanoic acid using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom on the benzene ring and the amino group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
  • 2-Amino-2-(4-bromophenyl)propanoic acid hydrochloride
  • 2-Amino-2-(4-methylphenyl)propanoic acid hydrochloride

Uniqueness

2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs .

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

2-amino-2-(4-chlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c1-9(11,8(12)13)6-2-4-7(10)5-3-6;/h2-5H,11H2,1H3,(H,12,13);1H

InChI Key

HTJMZMRFOUBTTD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(=O)O)N.Cl

Origin of Product

United States

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